molecular formula C5H12ClNS B3013846 [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride CAS No. 2580097-37-4

[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride

Cat. No. B3013846
CAS RN: 2580097-37-4
M. Wt: 153.67
InChI Key: WQZYDUAYFBOFQJ-NUBCRITNSA-N
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Description

“[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride” is a chemical compound with the CAS Number 2580097-37-4 . It has a molecular weight of 153.68 . The compound is also known as METH and has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.


Molecular Structure Analysis

The InChI code for “[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride” is 1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 . This indicates that the compound consists of a pyrrolidin-2-yl group attached to a methanethiol group, along with a hydrochloride .


Physical And Chemical Properties Analysis

The compound “[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride” has a molecular weight of 153.68 . .

Scientific Research Applications

Cascade Reactions and Pyrrolidin-2-ones Synthesis

The compound [(2R)-pyrrolidin-2-yl]methanethiol hydrochloride has been utilized in the selective synthesis of pyrrolidin-2-ones. Researchers have explored cascade reactions of N-substituted piperidines, leading to the formation of pyrrolidin-2-ones. Mechanistically, this involves the in situ generation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation .

Thiol Oxidation Catalyst

Iodine, when combined with [(2R)-pyrrolidin-2-yl]methanethiol hydrochloride, has been employed as a catalyst for thiol oxidation. The oxidation of thiols to disulfides is a crucial process in organic synthesis. Iodine, along with additives like DMSO, H₂O₂, and flavin, has demonstrated tolerance toward various reactive groups during this oxidation reaction .

properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYDUAYFBOFQJ-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride

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